2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole
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Overview
Description
2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, which are part of the structure of this compound, are known to have a wide range of biological and pharmacological activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound may interact with its targets, leading to changes in cellular processes that result in these effects.
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting they may impact multiple pathways .
Result of Action
Given the known biological activities of benzofuran derivatives, it is likely that the compound could have significant effects at the molecular and cellular level .
Preparation Methods
The synthesis of 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1-benzofuran-5-yl methanol and 2-bromo-1,3-thiazole.
Reaction Conditions: The key step involves the etherification of 2,3-dihydro-1-benzofuran-5-yl methanol with 2-bromo-1,3-thiazole under basic conditions, such as using potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems, including its potential as an anti-tumor or antibacterial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Comparison with Similar Compounds
2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole can be compared with other benzofuran derivatives:
Similar Compounds: Compounds such as 2,3-dihydro-1-benzofuran-5-yl methanol and 2-bromo-1,3-thiazole share structural similarities.
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-ylmethoxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-11-10(3-5-14-11)7-9(1)8-15-12-13-4-6-16-12/h1-2,4,6-7H,3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPFMSZPPMRMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)COC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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